molecular formula C9H11ClFNO B1464640 3-(4-Fluorophenyl)oxetan-3-amine CAS No. 1260672-73-8

3-(4-Fluorophenyl)oxetan-3-amine

Cat. No.: B1464640
CAS No.: 1260672-73-8
M. Wt: 203.64 g/mol
InChI Key: YZLQKYARCKMGQP-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)oxetan-3-amine is a chemical compound with the molecular formula C9H10FNO It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)oxetan-3-amine typically involves the formation of the oxetane ring followed by the introduction of the fluorophenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the oxetane ring can be formed through intramolecular cyclization reactions involving etherification or epoxide ring opening

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)oxetan-3-amine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups to the fluorophenyl ring.

Scientific Research Applications

3-(4-Fluorophenyl)oxetan-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)oxetan-3-amine involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can be exploited in various chemical transformations. The fluorophenyl group can interact with biological targets, influencing the compound’s activity and specificity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the oxetane ring and the fluorophenyl group. This combination imparts specific reactivity and biological activity that distinguishes it from other similar compounds. The presence of the fluorine atom also enhances the compound’s stability and lipophilicity, making it a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name

3-(4-fluorophenyl)oxetan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c10-8-3-1-7(2-4-8)9(11)5-12-6-9/h1-4H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYBRHUYNCEPPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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